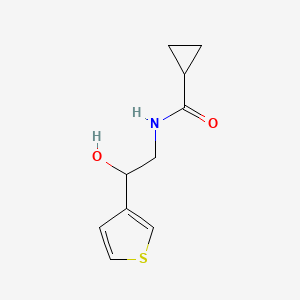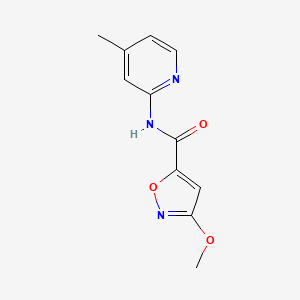![molecular formula C21H20ClNO3 B2988048 1'-(2-(4-Chlorophenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-23-9](/img/structure/B2988048.png)
1'-(2-(4-Chlorophenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1’-(2-(4-Chlorophenyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule that contains several functional groups and structural features. It has a spiro[chroman-2,4’-piperidin]-4-one core, which is a type of spirocyclic compound where a chroman and piperidine ring share a single atom . The compound also contains a 4-chlorophenyl group and an acetyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spirocyclic core, with the chroman and piperidine rings sharing a single atom. The 4-chlorophenyl and acetyl groups would be attached to this core. The presence of these groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The acetyl group could undergo reactions typical of carbonyl compounds, while the chlorophenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Acetyl-CoA Carboxylase Inhibitors
Derivatives of spiro[chroman-2,4'-piperidin]-4-one have been designed, synthesized, and evaluated for their in vitro inhibitory activity on acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid metabolism. Compounds in this class have shown promising ACC inhibitory activity in the low nanomolar range, with specific derivatives reducing the respiratory quotient in mice, indicating an increase in whole-body fat oxidation even in the presence of a high carbohydrate diet. This suggests potential applications in the treatment of metabolic disorders such as obesity and diabetes (Shinde et al., 2009).
Sigma Receptor Ligands
Several spiro compounds, including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], have been synthesized and evaluated for their binding properties to sigma(1) and sigma(2) receptors. These receptors are implicated in various neurological and psychiatric conditions. The compounds demonstrated higher affinity for sigma(1) over sigma(2) receptors, with specific derivatives showing significant sigma(1) receptor affinity and selectivity. This highlights their potential as therapeutic agents for diseases associated with sigma receptors (Maier & Wünsch, 2002).
Antimicrobial Agents
Novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues have been developed and demonstrated to exhibit significant anti-fungal and anti-microbial activities. These findings underscore the potential of spiro[chroman-2,4'-piperidin]-4-one derivatives in developing new antimicrobial agents, addressing the growing concern of antimicrobial resistance (Ghatpande et al., 2021).
Cytotoxic Agents
A novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives was synthesized and evaluated for cytotoxic activity against various human cancer cell lines, including MCF-7, A2780, and HT-29. Some compounds showed potent activity, with IC50 values ranging from 0.31 to 5.62 μM, indicating their promise as cytotoxic agents for cancer therapy. Furthermore, mechanistic studies revealed that the most active compound induced apoptosis and cell cycle arrest in MCF-7 cells, suggesting a potential mechanism of action (Abdelatef et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
1'-[2-(4-chlorophenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c22-16-7-5-15(6-8-16)13-20(25)23-11-9-21(10-12-23)14-18(24)17-3-1-2-4-19(17)26-21/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJRIOHBMNHPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-(4-Chlorophenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

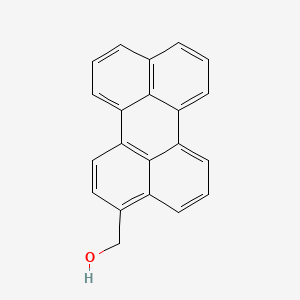

![N-(2-(1H-indol-3-yl)ethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2987967.png)

![3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2987970.png)
![2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2987974.png)
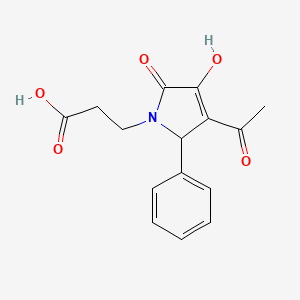
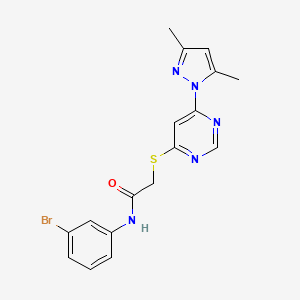
![N-(2,4-dimethoxyphenyl)-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2987981.png)


![5-((3-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2987985.png)
